molecular formula C7H9NO4S2 B040724 Taurosteine CAS No. 124066-33-7

Taurosteine

Cat. No.: B040724
CAS No.: 124066-33-7
M. Wt: 235.3 g/mol
InChI Key: JJXDGYJCYKWEAI-UHFFFAOYSA-N
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Description

Taurosteine is a chemical compound with the molecular formula C₇H₉NO₄S₂. It is classified as an aromatic amide and a thiophene derivative. The compound is known for its unique structure, which includes a thiophene ring and a sulfonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of taurosteine typically involves the reaction of thiophene-2-carboxylic acid with ethylenediamine, followed by sulfonation. The reaction conditions often require a controlled temperature and the use of a suitable solvent to facilitate the reaction. The general steps are as follows:

    Thiophene-2-carboxylic acid: is reacted with to form an intermediate.

  • The intermediate is then subjected to sulfonation using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Taurosteine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as or .

Major Products Formed

Scientific Research Applications

Taurosteine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a biochemical probe.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of taurosteine involves its interaction with various molecular targets. The compound is known to bind to specific enzymes and receptors, modulating their activity. The sulfonic acid group plays a crucial role in its binding affinity and specificity. This compound’s effects are mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Taurine: An amino acid with a similar sulfonic acid group.

    Thiourea: Contains a thiol group and is used in various chemical reactions.

    Taurolidine: An antimicrobial agent derived from taurine.

Uniqueness

Taurosteine is unique due to its combination of a thiophene ring and a sulfonic acid group, which imparts distinct chemical and biological properties. Unlike taurine and thiourea, this compound’s structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

124066-33-7

Molecular Formula

C7H9NO4S2

Molecular Weight

235.3 g/mol

IUPAC Name

2-(thiophene-2-carbonylamino)ethanesulfonic acid

InChI

InChI=1S/C7H9NO4S2/c9-7(6-2-1-4-13-6)8-3-5-14(10,11)12/h1-2,4H,3,5H2,(H,8,9)(H,10,11,12)

InChI Key

JJXDGYJCYKWEAI-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NCCS(=O)(=O)O

Canonical SMILES

C1=CSC(=C1)C(=O)NCCS(=O)(=O)O

124066-33-7

Synonyms

Taurosteine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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